Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate
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Overview
Description
Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate is an organic compound with the molecular formula C17H18O5S and a molecular weight of 334.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate typically involves the esterification of 2-hydroxypropanoic acid with benzyl alcohol, followed by sulfonylation with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The sulfonyl group can be substituted with nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry: Used as a reactant or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate involves its reactivity due to the ester and sulfonyl groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-hydroxypropanoate: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.
4-Methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the ester functionality.
Benzyl benzoate: Contains an ester group but lacks the sulfonyl group.
Uniqueness
Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate is unique due to the presence of both ester and sulfonyl groups, which provide a combination of reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
benzyl 2-(4-methylphenyl)sulfonyloxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5S/c1-13-8-10-16(11-9-13)23(19,20)22-14(2)17(18)21-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIDIAIZOPXIFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576019 |
Source
|
Record name | Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117589-36-3 |
Source
|
Record name | Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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